molecular formula C12H14O3 B1611522 Ethyl 3-(4-formylphenyl)propanoate CAS No. 445483-72-7

Ethyl 3-(4-formylphenyl)propanoate

Cat. No. B1611522
M. Wt: 206.24 g/mol
InChI Key: KMLCMKXDMYDBMX-UHFFFAOYSA-N
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Description

Ethyl 3-(4-formylphenyl)propanoate is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(4-formylphenyl)propanoate consists of a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .

Scientific Research Applications

Study of Polymorphism in Ethyl 3-(4-formylphenyl)propanoate Derivatives

A comprehensive study explored two polymorphic forms of an Ethyl 3-(4-formylphenyl)propanoate derivative. The research employed various spectroscopic and diffractometric techniques to characterize these polymorphs, which exhibit very similar spectra and diffraction patterns. The study highlighted the challenges in analytical and physical characterization due to the subtle structural differences between the two forms. Techniques such as Capillary powder X-ray diffraction, solid-state nuclear magnetic resonance, and molecular spectroscopic methods (infrared, Raman, UV–visible, and fluorescence spectroscopy) were utilized for detailed analysis (Vogt et al., 2013).

Safety And Hazards

According to the safety data sheet, Ethyl 3-(4-formylphenyl)propanoate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition . In case of accidental release, collect and arrange disposal, keeping the chemical in suitable and closed containers .

properties

IUPAC Name

ethyl 3-(4-formylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-6,9H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLCMKXDMYDBMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30479083
Record name ETHYL 3-(4-FORMYLPHENYL)PROPANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-formylphenyl)propanoate

CAS RN

445483-72-7
Record name ETHYL 3-(4-FORMYLPHENYL)PROPANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-iodobenzaldehyde (0.116 g, 0.5 mmol), acrolein diethylacetal (0.3 mL, 1.5 mmol), tetra-n-butylammonium chloride (0.139 g, 0.5 mmol) and triethylamine in anhydrous dimethylformamide (2 mL), palladium acetate (0.003 g, 0.015 mmol) was added. The reaction mixture was heated at 90° C. and stirred for 16 h. The reaction mixture was diluted with 2 N hydrochloric acid and extracted with diethyl ether. The solvent was evaporated in vacuo to leave a residue which was purified by column chromatography (silica gel) employing 1-5% ethyl acetate in hexane as eluents to obtain 3-(4-formyl-phenyl)-propionic acid ethyl ester (0.734 g).
Quantity
0.116 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.139 g
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.003 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Nájera, L Botella - Tetrahedron, 2005 - Elsevier
A dimeric 4-hydroxyacetophenone oxime-derived palladacycle has been used as a very efficient precatalyst for the chemoselective arylation of acrolein diethyl acetal to give either …
Number of citations: 33 www.sciencedirect.com
DM Lyons, KM Huttunen, KA Browne, A Ciccone… - Bioorganic & medicinal …, 2011 - Elsevier
A high throughput screen showed the ability of a 1-amino-2,4-dicyanopyrido[1,2-a]benzimidazole analogue to directly inhibit the lytic activity of the pore-forming protein perforin. A series …
Number of citations: 35 www.sciencedirect.com
R Sakamoto, K Hoshiko, Q Liu, T Yagi… - Nature …, 2015 - nature.com
Two-dimensional polymeric nanosheets have recently gained much attention, particularly top-down nanosheets such as graphene and metal chalcogenides originating from bulk-…
Number of citations: 287 www.nature.com

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